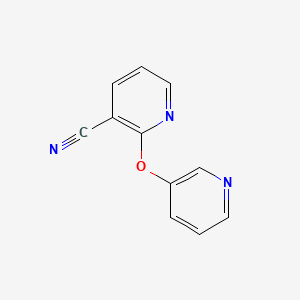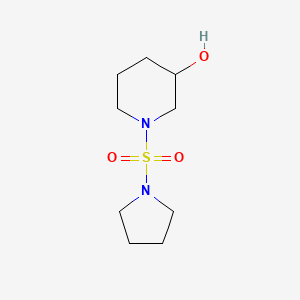
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzenesulfonyl)-4-methoxypiperidine (FBMMP) is an organic compound composed of a benzene ring with a sulfonyl group and a piperidine ring with a methoxy group. It is a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, surfactants, and other organic compounds. FBMMP has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. In organic synthesis, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of organic compounds, including dyes, surfactants, and polymers. In material science, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of nanomaterials, including nanotubes and nanowires.
Mecanismo De Acción
Target of Action
It’s structurally related to 4-fluorobenzenesulfonyl chloride , which is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . This suggests that the compound might interact with similar biological targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through covalent bonding . The strong electron-withdrawing property of its fluoride atom could play a crucial role in this interaction .
Biochemical Pathways
Given the potential for covalent attachment to biological targets , it’s plausible that the compound could influence a variety of biochemical pathways depending on the nature of these targets.
Result of Action
Based on its potential for covalent attachment to biological targets , it’s plausible that the compound could induce significant changes in the function of these targets, leading to downstream effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has several advantages for use in laboratory experiments. It is inexpensive and readily available. It is also a highly efficient reagent, with high yields and low levels of impurities. However, it is important to note that 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine is a relatively unstable compound and must be handled with care. It is also susceptible to hydrolysis and should be stored in a cool, dry place.
Direcciones Futuras
Given its versatility and potential applications, there are numerous future directions for 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine. One potential direction is to explore its use as a catalyst in other organic synthesis reactions. Another potential direction is to investigate its potential applications in material science, such as the synthesis of nanomaterials. Finally, further research could be conducted to explore the biochemical and physiological effects of 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine.
Métodos De Síntesis
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine is synthesized by reacting 4-fluorobenzene-sulfonyl chloride with 4-methoxypiperidine in the presence of a base such as pyridine or triethylamine. This reaction produces 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine in high yields and with low levels of impurities. The reaction can be carried out in a variety of solvents, including dichloromethane, acetonitrile, and toluene.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-17-11-6-8-14(9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXDYWNEJTVZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluorophenyl)sulfonyl)-4-methoxypiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579874.png)
![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6579898.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)


![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)

![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)

![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
